N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide” is a chemical compound . Its IUPAC name is “N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide” and its molecular formula is C20H18Cl4N4OS. The molecular weight of this compound is 504.25.
Synthesis Analysis
The synthesis of a similar compound, “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine”, was reported in a study . The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Aplicaciones Científicas De Investigación
- This compound exhibits antifungal properties and has been investigated for its efficacy against various fungal pathogens. Researchers have explored its potential as a novel antifungal agent, particularly in the treatment of fungal infections that are resistant to existing drugs .
- Kinases play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been studied as a kinase inhibitor. Understanding its selectivity and mechanism of action can provide insights into targeted therapies for kinase-driven diseases .
- Some research suggests that this compound may have anticancer properties. Investigations have focused on its effects on cancer cell lines, tumor growth inhibition, and potential synergies with other chemotherapeutic agents. Further studies are needed to validate its efficacy and safety in vivo .
- Inflammation is a hallmark of many diseases. N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been explored for its anti-inflammatory activity. Researchers have examined its impact on inflammatory pathways and cytokine production, aiming to identify novel anti-inflammatory agents .
- Oxidative stress contributes to various health conditions. Studies have investigated whether this compound possesses antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative damage is of interest in the context of preventing age-related diseases and promoting overall health .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Researchers have explored N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide as a potential neuroprotective agent. Preclinical studies have investigated its effects on neuronal survival, synaptic function, and neuroinflammation .
- Viral infections remain a global health challenge. Some investigations have examined the antiviral properties of this compound. Researchers have explored its efficacy against specific viruses, including herpesviruses and influenza. Understanding its mode of action and potential clinical applications is an ongoing area of study .
- Metabolic disorders, such as diabetes and obesity, are associated with dysregulated metabolic pathways. N-((5-(butylthio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been investigated for its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. These studies aim to uncover potential therapeutic interventions for metabolic diseases .
Antifungal Activity
Kinase Inhibition
Anticancer Potential
Anti-Inflammatory Effects
Antioxidant Properties
Neuroprotective Potential
Antiviral Activity
Metabolic Disorders
Propiedades
IUPAC Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4OS/c1-2-3-11-29-21-26-25-19(27(21)16-9-10-17(22)18(23)13-16)14-24-20(28)12-15-7-5-4-6-8-15/h4-10,13H,2-3,11-12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVVRLJXYECGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.